ジエチルアミンヒドロヨージド

概要

説明

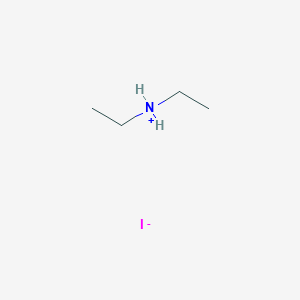

Diethylamine Hydroiodide is an organic compound with the molecular formula C4H12IN. It is a white to almost white crystalline powder that is soluble in water. This compound is known for its use in various chemical reactions and industrial applications, particularly in the field of organic synthesis and material science .

科学的研究の応用

Diethylamine Hydroiodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of diethylamine derivatives.

Biology: Employed in the synthesis of biologically active compounds and as a precursor in the preparation of pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.

Industry: Utilized in the production of materials such as perovskite films for photovoltaic applications.

作用機序

Target of Action

Diethylamine Hydroiodide primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors are part of the “Cys-loop” superfamily of ligand-gated ion channels (LGICs) and are constituted by five subunits . Each subunit contributes four transmembrane spanning-segments (M1–M4), which conform a channel pore lined by the M2 segment of each subunit .

Mode of Action

Diethylamine Hydroiodide, similar to lidocaine, reversibly blocks acetylcholine-elicited currents (IACh) in a dose-dependent manner . The inhibition of IACh by Diethylamine Hydroiodide is more pronounced at negative potentials, suggesting an open-channel blockade of nAChRs . Approximately 30% inhibition persists at positive potentials, indicating additional binding sites outside the pore .

Biochemical Pathways

It is known that the compound interacts with nachrs, which play a crucial role in the nervous system, mediating fast synaptic transmission across the synapses .

Pharmacokinetics

It is known that the compound has a high oral bioavailability when taken with food . More research is needed to fully understand the ADME properties of Diethylamine Hydroiodide and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Diethylamine Hydroiodide’s action primarily involve the modulation of nAChRs. By blocking these receptors, Diethylamine Hydroiodide can inhibit the transmission of signals in the nervous system .

Action Environment

The action, efficacy, and stability of Diethylamine Hydroiodide can be influenced by various environmental factors. For instance, the compound’s properties include moisture resistance and hydrophobicity, which make it useful in the formation of perovskite films

準備方法

Synthetic Routes and Reaction Conditions: Diethylamine Hydroiodide can be synthesized through the reaction of diethylamine with hydroiodic acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:

C4H11N+HI→C4H12IN

The reaction is exothermic and requires careful handling of hydroiodic acid due to its corrosive nature .

Industrial Production Methods: In industrial settings, Diethylamine Hydroiodide is produced in large quantities using similar synthetic routes. The process involves the use of high-purity diethylamine and hydroiodic acid, along with advanced purification techniques to obtain the final product with high purity. The production process is optimized for efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions: Diethylamine Hydroiodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Formation of diethylamine derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of reduced amine derivatives.

類似化合物との比較

Diethylamine Hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.

Diethylamine Hydrobromide: Contains a bromide ion and exhibits similar reactivity.

Triethylamine Hydroiodide: Contains an additional ethyl group, leading to different reactivity and applications.

Uniqueness: Diethylamine Hydroiodide is unique due to its specific reactivity with iodide ions, which can influence the outcome of chemical reactions. Its use in the formation of perovskite films for photovoltaic applications highlights its importance in material science .

生物活性

Diethylamine hydroiodide (DEAHI) is a compound derived from diethylamine, which is an organic base used in various chemical applications, including pharmaceuticals and industrial processes. This article explores the biological activity of DEAHI, focusing on its pharmacological effects, toxicological data, and potential applications based on recent research findings.

Diethylamine hydroiodide is characterized by the following properties:

- Chemical Formula : C₄H₁₀N.I

- Molar Mass : 202.04 g/mol

- Solubility : Soluble in water

- Melting Point : Approximately 227-230 °C

Pharmacological Activity

Diethylamine hydroiodide exhibits several biological activities that have been documented in various studies:

- Antimicrobial Activity : Research has shown that DEAHI possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in pharmaceuticals as an antibacterial agent .

- Neuroprotective Effects : Studies indicate that diethylamine derivatives may have neuroprotective effects due to their ability to modulate neurotransmitter systems. For instance, diethylamine has been studied for its role in enhancing nitric oxide production, which is crucial for neuronal signaling and protection against neurodegenerative diseases .

- Toxicological Profile : The compound has undergone extensive toxicological evaluation. Inhalation studies conducted on rats and mice revealed significant adverse effects at high concentrations, including respiratory inflammation and histopathological changes in the nasal cavity . The NOAEL (No Observed Adverse Effect Level) was established at 31 ppm for male rats, with critical effects observed at higher concentrations.

Case Study 1: Inhalation Toxicity

A comprehensive study published by the National Toxicology Program assessed the inhalation toxicity of diethylamine in F344/N rats and B6C3F1 mice. The study involved exposure to varying concentrations of diethylamine vapor over extended periods:

- 2-Week Study : Rats exposed to 125 ppm showed significant weight loss and respiratory distress.

- 3-Month Study : Notable decreases in sperm motility were observed at concentrations of 32 ppm and above.

- 2-Year Study : Long-term exposure resulted in chronic respiratory issues and increased incidences of non-neoplastic lesions in the nasal epithelium .

Case Study 2: Antimicrobial Efficacy

In a recent investigation into the antimicrobial properties of DEAHI, it was found that the compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that DEAHI could serve as a potential candidate for developing new antimicrobial agents .

Table 1: Summary of Toxicological Effects of Diethylamine Hydroiodide

| Concentration (ppm) | Observed Effects | Species |

|---|---|---|

| 0 | Control group | Rats/Mice |

| 31 | NOAEL; no significant effects | Rats |

| 62.5 | Respiratory lesions | Rats |

| 125 | Weight loss, respiratory distress | Rats/Mice |

| >125 | Severe inflammation | Rats/Mice |

Table 2: Antimicrobial Activity of Diethylamine Hydroiodide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

特性

IUPAC Name |

N-ethylethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMLRIWBISZOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941670 | |

| Record name | N-Ethylethanamine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-78-4 | |

| Record name | Ethanamine, N-ethyl-, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylethanamine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。